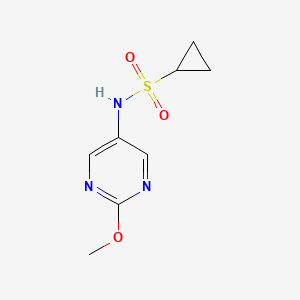

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-14-8-9-4-6(5-10-8)11-15(12,13)7-2-3-7/h4-5,7,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCKWDWDAUVLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions. The synthesis typically involves the reaction of a pyrimidine derivative with a cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

Amidation: The compound can form amides through reactions with carboxylic acids or their derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Differences

- Aromatic Substituents : The methoxy group in the parent compound contrasts with bulkier groups (e.g., bromo, morpholinyl) in analogs, which may reduce solubility but enhance target binding through hydrophobic interactions .

- Heterocyclic Systems : Compounds with fused imidazo-pyrrolo-pyridine/ pyrazine rings exhibit extended π-conjugation, likely influencing electronic properties and binding to kinases or nucleic acids .

Biological Activity

N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves a nucleophilic substitution reaction between a pyrimidine derivative and cyclopropanesulfonyl chloride. The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to neutralize by-products. This compound is characterized by its unique structural features, combining a pyrimidine ring with a cyclopropane ring, which contributes to its distinct chemical reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the methoxy group may enhance the compound's binding affinity through hydrophobic interactions .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target proteins.

- Protein-Ligand Interactions : It is utilized in studies focusing on protein-ligand interactions, which are crucial for understanding various biochemical pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for the development of new antibiotics. For instance, related compounds have demonstrated effectiveness against resistant strains of bacteria .

Antitumor Activity

Preliminary research suggests that this compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. The unique structure allows it to modulate kinase activity selectively .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Antibacterial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The mechanism involves direct binding to dihydrofolate reductase (DHFR), inhibiting its enzymatic activity with an IC50 value of 0.97 nM .

- Inhibition of Cancer Cell Proliferation : Another study focused on the compound's ability to inhibit cancer cell proliferation in vitro, showing promising results against various cancer cell lines through modulation of signaling pathways associated with tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(2-methoxypyridin-3-yl)cyclopropanesulfonamide | Pyridine derivative | Moderate antibacterial activity |

| N-(2-methoxyphenyl)cyclopropanesulfonamide | Phenyl derivative | Antitumor effects observed |

The structural differences between these compounds influence their biological activities, highlighting the unique position of this compound in medicinal chemistry.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : - and -NMR confirm regiochemistry of the methoxypyrimidine group. Discrepancies in aromatic proton splitting patterns may indicate undesired tautomerization .

- Mass spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula, distinguishing between isomers (e.g., N-vs. O-methylation) .

Q. Advanced Research Focus

- X-ray crystallography : Single-crystal studies (e.g., SHELXL refinement) resolve ambiguities in sulfonamide bond geometry. For example, bond angles near 108° confirm sp³ hybridization in the cyclopropane ring .

- DFT calculations : Compare experimental vs. computed -NMR shifts (if fluorinated analogs exist) to validate electronic effects of substituents .

What methodologies are used to assess the biological activity of this compound in enzyme inhibition studies?

Q. Basic Research Focus

- Enzyme assays : Fluorescence-based assays (e.g., tryptophan quenching) quantify binding to target enzymes like kinases or proteases. IC₅₀ values are determined via dose-response curves .

- Selectivity profiling : Off-target screening against >50 enzymes identifies specificity. A >50-fold selectivity ratio is considered favorable .

Q. Advanced Research Focus

- Cryo-EM or co-crystallization : Resolve compound-enzyme complexes to map binding interactions. For example, hydrogen bonding between the sulfonamide group and catalytic lysine residues is critical .

- Metabolite stability studies : LC-MS/MS tracks hepatic clearance using microsomal incubations. High CYP3A4 affinity (>80% depletion in 30 min) suggests rapid metabolism .

How do structural modifications to the cyclopropane or pyrimidine rings affect the compound’s physicochemical properties?

Q. Basic Research Focus

- LogP optimization : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring lowers logP from 2.1 to 1.4, enhancing aqueous solubility .

- Thermal stability : DSC analysis shows cyclopropane ring strain increases melting points (mp >180°C), impacting formulation strategies .

Q. Advanced Research Focus

- Ring-opening reactions : Cyclopropane reacts with nucleophiles (e.g., amines) under basic conditions, forming linear sulfonamides. Kinetic studies (Eyring plots) reveal activation energies >80 kJ/mol .

- Torsional effects : Substituents at the pyrimidine C5 position alter dihedral angles (±15°), modulating binding pocket accessibility .

What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Basic Research Focus

- Bioavailability studies : Compare plasma exposure (AUC) after oral vs. IV administration in rodents. Low oral bioavailability (<20%) often correlates with poor membrane permeability .

- Protein binding : Equilibrium dialysis shows >90% binding to albumin, reducing free drug concentration .

Q. Advanced Research Focus

- Metabolite identification : HRMS/MS detects hydroxylated or glucuronidated metabolites in liver microsomes. For example, para-hydroxylation of the methoxy group reduces activity .

- PK/PD modeling : Integrate plasma half-life (t₁/₂ = 2–4 hr) with target engagement data to refine dosing regimens .

How can computational tools predict the reactivity of this compound in complex biological systems?

Q. Advanced Research Focus

- MD simulations : Simulate binding dynamics to ATP-binding pockets (e.g., 1 µs trajectories in GROMACS). Key interactions include π-π stacking with phenylalanine residues .

- QSAR models : Train algorithms on IC₅₀ data from 100+ analogs. Descriptors like polar surface area (PSA >90 Ų) predict blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.